molecular formula C15H22N2O3 B248210 N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

Cat. No. B248210
M. Wt: 278.35 g/mol
InChI Key: KQHDYUGANQPJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, also known as 2C-E, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is known for its potent hallucinogenic effects and has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of the receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It also produces alterations in mood, perception, and cognition, leading to the characteristic hallucinations associated with the drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the brain's neural pathways and the effects of drugs on the brain. However, one limitation is that it is a controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is its potential therapeutic applications, particularly for the treatment of anxiety, depression, and PTSD. Another area of interest is its potential use in addiction treatment. Additionally, further research is needed to understand the drug's mechanism of action and its effects on the brain.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide involves the reaction between 2,5-dimethoxybenzaldehyde and 3-(pyrrolidin-1-yl)propan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been the subject of scientific research for its potential therapeutic applications. Studies have shown that it has the potential to treat anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in treating addiction to other drugs such as cocaine and opioids.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C15H22N2O3/c1-19-12-5-6-14(20-2)13(11-12)16-15(18)7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18)

InChI Key

KQHDYUGANQPJHV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2

Origin of Product

United States

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